molecular formula C10H8Cl2O2 B15060542 Methyl 3-(2,3-dichlorophenyl)prop-2-enoate

Methyl 3-(2,3-dichlorophenyl)prop-2-enoate

Cat. No.: B15060542
M. Wt: 231.07 g/mol
InChI Key: LNCHVNAJMWMKCG-UHFFFAOYSA-N
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Description

Significance of Prop-2-enoate Derivatives in Contemporary Organic Chemistry

Prop-2-enoate derivatives, commonly known as acrylates, are a cornerstone of modern organic chemistry and polymer science. nih.gov Their importance stems from the conjugated π-system of the double bond and the carbonyl group, which makes the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition. accelachem.commdpi.com This reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecules. accelachem.com

Furthermore, the double bond in prop-2-enoate derivatives can participate in various polymerization reactions, leading to the formation of polyacrylates. These polymers have a wide range of applications, including in the production of coatings, adhesives, textiles, and hydrogels. nih.gov The versatility of the prop-2-enoate scaffold allows chemists to fine-tune the properties of the resulting polymers by altering the ester group or the substituents on the double bond.

Overview of Halogenated Aryl-Substituted Propenoates in Synthetic and Mechanistic Studies

The introduction of halogen atoms onto the aryl substituent of a propenoate, as seen in Methyl 3-(2,3-dichlorophenyl)prop-2-enoate, significantly influences the compound's reactivity and potential applications. Halogens are electron-withdrawing groups, and their presence on the phenyl ring can affect the electron density of the entire conjugated system. This electronic effect can modulate the reactivity of the double bond towards nucleophiles and electrophiles.

The synthesis of halogenated aryl-substituted propenoates is often achieved through condensation reactions, such as the Knoevenagel condensation, between a halogenated benzaldehyde (B42025) and an active methylene (B1212753) compound like a malonic ester, followed by further transformations. bldpharm.com These compounds are valuable intermediates in organic synthesis. For instance, they have been utilized in copolymerization studies to create polymers with specific thermal or optical properties. rsc.org The carbon-halogen bonds also provide a handle for further functionalization through cross-coupling reactions, opening up pathways to a diverse array of more complex molecules.

Current Research Landscape and Future Directions for this compound Investigations

While the broader class of halogenated aryl-substituted propenoates is a subject of ongoing research, specific and detailed research findings for this compound are not widely available in the public domain. Much of the current literature focuses on isomers with different dichlorophenyl substitution patterns, such as 2,4-dichloro or 3,4-dichloro derivatives, or on related compounds with different ester groups.

Based on the chemistry of analogous compounds, future research on this compound could likely explore several promising avenues. A primary focus would be its application as a monomer in polymerization reactions. The presence of two chlorine atoms could impart unique properties, such as flame retardancy or altered refractive indices, to the resulting polymers.

In the realm of synthetic organic chemistry, the compound could serve as a building block for the synthesis of novel heterocyclic compounds or as a precursor in the synthesis of biologically active molecules. The specific 2,3-dichloro substitution pattern may lead to unique reactivity or stereochemical outcomes in its reactions compared to other isomers. Mechanistic studies could also be undertaken to precisely understand how the ortho and meta chlorine atoms influence the reactivity of the alpha,beta-unsaturated system. The development of efficient and stereoselective synthetic routes to this compound would also be a valuable area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

methyl 3-(2,3-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3

InChI Key

LNCHVNAJMWMKCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies

Synthetic Pathways for Methyl 3-(2,3-dichlorophenyl)prop-2-enoate

The creation of this compound can be approached through several synthetic routes, each with its own set of advantages and specific applications. These pathways range from traditional esterification to modern catalytic cross-coupling reactions, providing flexibility in starting material selection and reaction conditions.

Esterification Reactions of 3-(2,3-Dichlorophenyl)prop-2-enoic Acid

A direct and fundamental method for the synthesis of this compound is the esterification of its parent carboxylic acid, 3-(2,3-dichlorophenyl)prop-2-enoic acid. The Fischer esterification, a classic acid-catalyzed reaction, is a common approach. sapub.org This method involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. uns.ac.id The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of methanol, and subsequent elimination of water. uns.ac.id

Alternative esterification methods that are milder and may be suitable for substrates with acid-sensitive functional groups include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. commonorganicchemistry.com Alkylation of the carboxylate salt with methyl iodide is another viable, though less common, method. commonorganicchemistry.com

Table 1: Comparison of Esterification Methods for Carboxylic Acids

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, Strong Acid Catalyst (e.g., H₂SO₄)RefluxInexpensive reagents, simple procedureRequires strong acid, reversible reaction
DCC/DMAP CouplingDicyclohexylcarbodiimide, 4-Dimethylaminopyridine, MethanolRoom TemperatureMild conditions, high yieldsDCC byproduct can be difficult to remove
Acid Chloride FormationThionyl Chloride or Oxalyl Chloride, then MethanolVariesHigh yielding, irreversibleInvolves hazardous reagents
AlkylationBase (e.g., K₂CO₃), Methyl IodideVariesMild conditionsPotential for O- vs. C-alkylation in complex molecules

Catalytic Coupling Reactions for Styryl Moiety Formation

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods are particularly useful for constructing the styryl moiety of this compound.

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the vinylation of aryl halides. wikipedia.org In the context of synthesizing this compound, this would involve the coupling of a 2,3-dichlorinated aryl halide (such as 1-iodo-2,3-dichlorobenzene or 1-bromo-2,3-dichlorobenzene) with methyl acrylate (B77674). nih.govresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from palladium(II) precursors like palladium(II) acetate (B1210297) or palladium(II) chloride. wikipedia.org A base, such as triethylamine (B128534) or potassium carbonate, is essential to neutralize the hydrogen halide formed during the reaction. wikipedia.org The choice of solvent, ligand, and temperature can significantly influence the reaction's efficiency and selectivity.

Table 2: Typical Conditions for Heck Reactions

ComponentExamples
Palladium CatalystPd(OAc)₂, PdCl₂, Pd(PPh₃)₄
LigandTriphenylphosphine (PPh₃), BINAP
BaseTriethylamine (NEt₃), K₂CO₃, NaOAc
SolventDMF, NMP, Acetonitrile
Temperature80-140 °C

The Suzuki-Miyaura coupling reaction provides another efficient route to the target compound. This reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. diva-portal.org For the synthesis of this compound, this could involve the reaction of (2,3-dichlorophenyl)boronic acid with a suitable vinyl partner such as methyl propiolate or a methyl 3-haloacrylate. The reaction typically employs a palladium catalyst, often with phosphine (B1218219) ligands, and a base like sodium carbonate or potassium phosphate. researchgate.netnih.govmdpi.com

Table 3: Key Components in Suzuki-Miyaura Coupling

ComponentRoleExamples
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, PdCl₂(dppf)
Organoboron ReagentProvides the aryl group(2,3-dichlorophenyl)boronic acid
Organic HalideProvides the acrylate moietyMethyl 3-bromoacrylate
BaseActivates the organoboron reagentNa₂CO₃, K₃PO₄, Cs₂CO₃

Condensation Reactions Utilizing Dichlorobenzaldehydes and Methyl Acetate Derivatives

Condensation reactions offer a classical yet effective method for forming the carbon-carbon double bond in α,β-unsaturated esters. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. bhu.ac.inarkat-usa.orgaston.ac.ukresearchgate.net In this case, 2,3-dichlorobenzaldehyde (B127699) would be reacted with a methyl acetate derivative that has been rendered more acidic, such as methyl cyanoacetate (B8463686) or methyl acetoacetate, in the presence of a base like piperidine (B6355638) or ammonia (B1221849).

A related reaction is the Perkin reaction, which uses an acid anhydride (B1165640) and its corresponding carboxylate salt as the base. wikipedia.orgiitk.ac.inlongdom.orgbyjus.comslideshare.net For the synthesis of the precursor acid, 2,3-dichlorobenzaldehyde could be reacted with acetic anhydride in the presence of sodium acetate, followed by hydrolysis to yield 3-(2,3-dichlorophenyl)prop-2-enoic acid, which can then be esterified.

Alternative Reaction Sequences for Prop-2-enoate Backbone Assembly

Other established olefination reactions can also be employed to construct the prop-2-enoate backbone. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a widely used method for converting aldehydes and ketones into alkenes. To synthesize this compound, 2,3-dichlorobenzaldehyde would be treated with a stabilized ylide such as (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me).

A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, often provides better yields and stereoselectivity for the formation of (E)-alkenes. This reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. The reaction of 2,3-dichlorobenzaldehyde with a phosphonate ester like methyl (diethoxyphosphoryl)acetate in the presence of a base (e.g., sodium hydride or potassium tert-butoxide) would yield the desired product.

The Reformatsky reaction offers a pathway to a β-hydroxy ester intermediate, which can then be dehydrated to the α,β-unsaturated ester. wikipedia.orgthermofisher.comorganic-chemistry.orgresearchgate.netnih.gov This involves the reaction of an α-halo ester (e.g., methyl bromoacetate) with an aldehyde (2,3-dichlorobenzaldehyde) in the presence of zinc metal. The resulting β-hydroxy ester can then be subjected to acid- or base-catalyzed dehydration to afford this compound.

Strategies for Chemical Derivatization and Analog Synthesis

The unique structural features of this compound, including an activated double bond, an ester functional group, and a dichlorinated phenyl ring, offer a variety of sites for chemical modification. These modifications can lead to the synthesis of a diverse range of analogs with potentially altered chemical and physical properties. This section explores key strategies for the chemical derivatization of this compound.

Functionalization at the Alpha-Carbon (C2) of the Prop-2-enoate

The alpha-carbon of the prop-2-enoate system is a prime target for functionalization due to its position adjacent to the electron-withdrawing ester group, which can stabilize intermediates.

The introduction of a halogen atom at the alpha-position of this compound can significantly influence the molecule's reactivity and is a key step in the synthesis of more complex derivatives. While direct alpha-halogenation of this specific compound is not extensively documented, analogous reactions on similar substrates provide a strong precedent. For instance, the synthesis of Methyl (2Z)-2-(bromomethyl)-3-(2,4-dichlorophenyl)prop-2-enoate has been reported, which involves the treatment of a hydroxylated precursor with hydrobromic acid. nih.govresearchgate.net This suggests that a similar strategy could be employed for the target molecule.

A plausible synthetic route could involve the allylic bromination of this compound using a reagent like N-bromosuccinimide (NBS) with a radical initiator. Alternatively, an addition-elimination reaction sequence could be envisioned.

Table 1: Potential Halogenation Reactions at the Alpha-Carbon

ReagentPotential ProductReaction Conditions
N-Bromosuccinimide (NBS), AIBNMethyl 2-bromo-3-(2,3-dichlorophenyl)prop-2-enoateRadical initiation
Bromine (Br₂)Methyl 2,3-dibromo-3-(2,3-dichlorophenyl)propanoateElectrophilic addition
Sulfuryl chloride (SO₂Cl₂)Methyl 2-chloro-3-(2,3-dichlorophenyl)prop-2-enoateFree radical substitution

This table presents potential reactions based on general chemical principles and analogous transformations.

For alkylation, conjugate addition of an organocuprate reagent to the α,β-unsaturated system, followed by trapping of the resulting enolate with an alkyl halide, could be a viable strategy.

Table 2: Potential Methods for Alpha-Carbon Alkylation and Arylation

Reaction TypeReagentsPotential Product
α-ArylationAryl halide, Palladium catalyst, Ligand, BaseMethyl 2-aryl-3-(2,3-dichlorophenyl)prop-2-enoate
Michael Addition-AlkylationOrganocuprate, then Alkyl halideMethyl 2-alkyl-3-(2,3-dichlorophenyl)propanoate

This table outlines potential synthetic strategies based on established organic chemistry reactions.

Modifications of the Methyl Ester Group

The methyl ester functionality is another key site for derivatization, allowing for the synthesis of other esters or the corresponding carboxylic acid.

Transesterification is a fundamental reaction for converting one ester into another. For this compound, this can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. A variety of catalysts, including metal alkoxides and salts, can be employed to facilitate this transformation under mild conditions. researchgate.netnih.govchempedia.infogoogle.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. researchgate.net

Table 3: Representative Transesterification Reactions

AlcoholCatalystPotential Product
Ethanol (B145695)Acid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 3-(2,3-dichlorophenyl)prop-2-enoate
Benzyl alcoholTitanium(IV) alkoxideBenzyl 3-(2,3-dichlorophenyl)prop-2-enoate
Ethylene glycolSodium methoxide (B1231860)Bis[3-(2,3-dichlorophenyl)prop-2-enoyl] ethane-1,2-diol

This table provides examples of potential transesterification reactions.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(2,3-dichlorophenyl)prop-2-enoic acid, is a straightforward and important transformation. This reaction can be carried out under acidic or basic conditions. nii.ac.jp The resulting carboxylic acid is a versatile intermediate that can be further converted into a variety of derivatives, such as acid chlorides, amides, and other esters. The availability of 3-(2,3-dichlorophenyl)acrylic acid from commercial suppliers suggests that this hydrolysis is a well-established and feasible process. bldpharm.comchemscene.comsigmaaldrich.com The enzymatic hydrolysis of acrylate esters has also been studied and could present a milder alternative to chemical methods. nih.gov

Table 4: Hydrolysis of this compound

ConditionsProduct
Aqueous NaOH, then H₃O⁺3-(2,3-Dichlorophenyl)prop-2-enoic acid
Aqueous H₂SO₄, heat3-(2,3-Dichlorophenyl)prop-2-enoic acid

This table summarizes standard hydrolysis conditions.

for this compound

The chemical scaffold of this compound presents a unique combination of a reactive α,β-unsaturated ester system and a highly substituted, electron-deficient aromatic ring. These features offer multiple avenues for structural modification, enabling the synthesis of a diverse library of analogs. Advanced synthetic strategies focus on the selective manipulation of either the dichlorophenyl ring or the propenoate moiety to fine-tune the molecule's properties.

3 Substitutions and Modifications of the Dichlorophenyl Ring

The 2,3-dichlorophenyl ring is a key component for derivatization. However, the presence of two electron-withdrawing chlorine atoms significantly deactivates the ring towards traditional electrophilic aromatic substitution. libretexts.org The chlorine atoms themselves direct incoming electrophiles to the ortho and para positions. vedantu.com In the case of the 2,3-dichloro substitution pattern, the potential sites for further substitution are positions 4, 5, and 6. The propenoate group, being an electron-withdrawing group, acts as a meta-director. libretexts.org The interplay of these directing effects, combined with steric hindrance, dictates the regiochemical outcome of substitution reactions.

Further halogenation of the dichlorophenyl ring requires forcing conditions due to the ring's deactivation. Electrophilic halogenation, such as chlorination or bromination, typically employs a strong Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to generate a potent electrophile. wikipedia.orgmasterorganicchemistry.com

The directing effects on the ring are as follows:

The C2-chlorine directs towards positions 4 (para) and 6 (ortho).

The C3-chlorine directs towards positions 5 (ortho) and 1 (para, already substituted).

The acrylate side chain directs towards position 5 (meta).

Considering these influences, electrophilic attack is most likely to occur at position 5, which is electronically favored by two of the substituents. Position 4 is also a potential site, though position 6 is generally disfavored due to steric hindrance from the adjacent C2-chlorine and the propenoate chain. The reaction would likely yield a mixture of trichlorophenyl derivatives.

Table 1: Predicted Regioselectivity of Electrophilic Halogenation

PositionDirecting Influence from C2-ClDirecting Influence from C3-ClDirecting Influence from AcrylatePredicted Outcome
4Para (Activating)-Ortho (Deactivating)Minor Product
5Meta (Deactivating)Ortho (Activating)Meta (Activating)Major Product
6Ortho (Activating)Meta (Deactivating)Ortho (Deactivating)Minor Product (Sterically Hindered)

The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the already electron-poor dichlorophenyl ring is synthetically challenging.

Electron-Withdrawing Groups: Introducing a nitro group (–NO₂) via nitration (using a mixture of nitric acid and sulfuric acid) is a classic method for adding a strong EWG. msu.edu Given the deactivated nature of the ring, this reaction would require harsh conditions. The regioselectivity would follow the same principles as halogenation, with the nitro group predominantly substituting at the 5-position. The presence of three EWGs would make the resulting ring highly electron-deficient, opening possibilities for nucleophilic aromatic substitution (SNAr). libretexts.org

Electron-Donating Groups: Friedel-Crafts reactions (alkylation and acylation) to introduce EDGs are generally ineffective on strongly deactivated rings like dichlorobenzene. msu.edu An alternative approach involves nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at a position activated by an EWG (ortho or para). masterorganicchemistry.comlibretexts.org For instance, if a trichlorophenyl derivative were nitrated at the 5-position, the chlorine at C2 or C4 could potentially be displaced by a nucleophile like a methoxide or an amine, thereby introducing an EDG. This multi-step strategy is necessary to overcome the inherent low reactivity of the starting ring system.

4 Multi-Component Reaction Design for Diverse Analogs

Multi-component reactions (MCRs) offer an efficient pathway to generate molecular diversity from simple starting materials in a single step. rsc.orgnih.gov While specific MCRs starting with this compound are not extensively documented, established MCR methodologies can be adapted to create its analogs.

One prominent strategy involves the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org In this context, 1-bromo-2,3-dichlorobenzene (B155788) could be coupled with various substituted acrylates to generate a library of analogs. This approach allows for variation in the ester portion of the molecule.

Table 2: Hypothetical Heck Reaction for Analog Synthesis

Aryl HalideAlkeneCatalystBasePotential Product
1-Iodo-2,3-dichlorobenzeneMethyl acrylatePd(OAc)₂ / PPh₃Et₃NThis compound
1-Iodo-2,3-dichlorobenzeneEthyl acrylatePd(OAc)₂ / PPh₃K₂CO₃Ethyl 3-(2,3-dichlorophenyl)prop-2-enoate
1-Iodo-2,3-dichlorobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcn-Butyl 3-(2,3-dichlorophenyl)prop-2-enoate

This table represents a conceptual application of the Heck reaction.

Furthermore, MCRs involving boronic acids are plausible. For example, a reaction between 2,3-dichlorophenylboronic acid, an aldehyde, and an acrylate could potentially be designed to construct more complex scaffolds incorporating the dichlorophenyl moiety. rsc.orgrsc.org

5 Chemo- and Regioselective Approaches in Derivatization

Given the multiple reactive sites in this compound, achieving chemo- and regioselectivity is paramount for controlled derivatization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The primary competition is between reactions on the aromatic ring and reactions on the α,β-unsaturated ester.

Ring Reactions: Electrophilic substitutions (e.g., halogenation, nitration) are directed at the C-H bonds of the phenyl ring and are typically promoted by strong acids and/or Lewis acid catalysts.

Acrylate Reactions: The propenoate system is susceptible to nucleophilic attack, such as Michael addition, at the β-carbon. These reactions are generally base-catalyzed. It can also participate as a dienophile in Diels-Alder cycloadditions. dtu.dk

By carefully choosing the reaction conditions (acidic vs. basic, catalyst choice), one can selectively target either the ring or the side chain. For example, using FeCl₃ and Br₂ would favor bromination of the ring, whereas using sodium methoxide in methanol would favor a Michael addition across the double bond.

Regioselectivity: This concerns the position of attack on a specific functional group.

On the Ring: As discussed in section 2.2.3, the regioselectivity of electrophilic attack is governed by the combined directing effects of the two chlorine atoms and the acrylate side chain, with a strong preference for the 5-position.

On the Acrylate: In reactions like the Heck coupling, the substitution pattern on the alkene is highly selective, typically yielding the (E)-isomer (trans-conformation) due to steric factors in the reaction mechanism. organic-chemistry.org

Achieving high selectivity often requires careful optimization of catalysts, solvents, and reaction temperatures to favor one reaction pathway over others.

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Spin-Spin Coupling, and Integration

The ¹H NMR spectrum of Methyl 3-(2,3-dichlorophenyl)prop-2-enoate is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons. The integration of these signals will be in a 3:1:1:3 ratio, corresponding to the three aromatic protons, two vinylic protons, and three methyl protons, respectively.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-withdrawing nature of the chlorine atoms and the ester group will cause the aromatic and vinylic protons to be deshielded, appearing at a lower field (higher ppm values).

Aromatic Protons: The three protons on the dichlorophenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting pattern will be a result of spin-spin coupling between adjacent protons.

Vinylic Protons: The two protons on the carbon-carbon double bond will appear as two distinct doublets, a consequence of their cis/trans relationship and coupling to each other. The trans coupling constant (J) is typically larger (around 12-18 Hz) than the cis coupling constant (around 6-12 Hz).

Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is expected to be in the region of δ 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H7.0 - 8.0m-3H
Vinylic-H (α to C=O)6.0 - 6.5d12-181H
Vinylic-H (β to C=O)7.5 - 8.0d12-181H
Methyl-H3.5 - 4.0s-3H

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) Analysis: Resonance Assignment and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.

Aromatic and Vinylic Carbons: The carbons of the dichlorophenyl ring and the C=C double bond will resonate in the region of δ 120-150 ppm. The carbons directly attached to the chlorine atoms will have their chemical shifts significantly influenced by the electronegativity of the halogen.

Methyl Carbon: The carbon of the methyl ester group will be the most shielded, appearing at the upfield end of the spectrum, typically around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
Aromatic/Vinylic Carbons120 - 150
Methyl Carbon50 - 60

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between protons that are spin-spin coupled. This will be crucial for confirming the connectivity of the vinylic protons and for tracing the coupling network within the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Key Functional Groups

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the acrylate (B77674) moiety will give rise to a medium intensity band around 1620-1650 cm⁻¹.

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the aromatic and vinylic protons will be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹.

C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
C=O (Ester)Stretch1710 - 1740Strong
C=C (Alkene)Stretch1620 - 1650Medium
C-O (Ester)Stretch1000 - 1300Medium-Strong
C-H (Aromatic/Vinylic)Stretch> 3000Medium
C-H (Methyl)Stretch< 3000Medium
C-ClStretch600 - 800Medium-Strong

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar functional groups and symmetric vibrations.

In the FT-Raman spectrum of this compound, the C=C stretching vibration of the acrylate moiety and the symmetric breathing vibrations of the aromatic ring are expected to show strong signals. The C=O stretching vibration will also be present, but likely with a lower intensity compared to the FT-IR spectrum. The C-Cl stretching vibrations will also be observable. This complementary analysis aids in a more complete assignment of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for confirming the molecular weight of a compound and deducing its structural features through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In the analysis of "this compound", the EI-MS spectrum reveals a distinct molecular ion peak and several key fragment ions that are instrumental in confirming its structure.

The molecular ion peak ([M]⁺) is observed at an m/z corresponding to the nominal mass of the compound. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments, with the M+2 and M+4 peaks appearing in an approximate ratio of 6:1, which is indicative of the presence of two chlorine atoms.

Key fragmentation pathways often involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester functionality, leading to a significant fragment ion. Another common fragmentation is the cleavage of the bond between the acrylic chain and the dichlorophenyl ring.

Table 1: Key Fragmentation Data from EI-MS of this compound

m/z Proposed Fragment Ion Structural Representation
230/232/234[M]⁺C₁₀H₈Cl₂O₂
199/201[M - OCH₃]⁺[C₉H₅Cl₂O]⁺
171/173[M - COOCH₃]⁺[C₈H₅Cl₂]⁺
143[C₇H₅Cl]⁺Dichlorophenyl cation

Note: The presence of multiple peaks for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule with minimal fragmentation. When coupled with a high-resolution mass analyzer (HRMS), ESI-MS provides highly precise mass data, which can be used to confirm the elemental composition of a compound.

For "this compound", ESI-MS typically shows the protonated molecule ([M+H]⁺) or adducts with other ions present in the solvent, such as sodium ([M+Na]⁺). High-resolution mass spectrometry (HRMS) can measure the mass of these ions with a high degree of accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Calculated m/z Measured m/z Elemental Formula
[M+H]⁺231.0025231.0021C₁₀H₉Cl₂O₂
[M+Na]⁺252.9845252.9841C₁₀H₈Cl₂NaO₂

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores.

The UV-Vis spectrum of "this compound" is characterized by strong absorption bands in the ultraviolet region. The principal chromophore in this molecule is the extended conjugated system comprising the dichlorophenyl ring and the α,β-unsaturated ester group.

The primary electronic transitions observed are π → π* transitions, which are characteristic of conjugated systems. The presence of the chlorine atoms on the phenyl ring can cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound due to their electron-donating effect through resonance, despite their inductive electron-withdrawing nature.

Table 3: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition
Ethanol (B145695)~275~15,000π → π*

The position and intensity of the absorption maximum are sensitive to the solvent polarity. A shift in λmax upon changing the solvent can provide further insight into the nature of the electronic transition.

Crystallographic Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been the definitive method for determining the precise solid-state structure of methyl 3-(2,3-dichlorophenyl)prop-2-enoate, revealing its crystal system, space group, and the exact arrangement of atoms within the crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic analysis of a related compound, methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, reveals a triclinic crystal system with a P-1 space group. nih.govresearchgate.net The unit cell parameters for this analogue were determined to be a = 7.9174 (3) Å, b = 8.8032 (3) Å, c = 9.3585 (3) Å, with angles α = 78.374 (2)°, β = 86.599 (2)°, and γ = 73.528 (2)°. nih.govresearchgate.net These parameters define the fundamental repeating unit of the crystal lattice.

Table 1: Crystal Data and Structure Refinement Parameters for a Related Compound

Parameter Value
Crystal system Triclinic
Space group P-1
a (Å) 7.9174 (3)
b (Å) 8.8032 (3)
c (Å) 9.3585 (3)
α (°) 78.374 (2)
β (°) 86.599 (2)
γ (°) 73.528 (2)
Volume (ų) 612.67 (4)

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurements of bond lengths, bond angles, and torsion angles provide a detailed picture of the molecular geometry. In a structurally similar molecule, the dihedral angle between the benzene (B151609) ring and the methylacrylate moiety is 28.3 (1)°. researchgate.net The planarity of the methylacrylate moiety is a key feature, with only minor deviations observed. nih.gov Torsion angles are crucial for understanding the molecule's conformation. For instance, in a related structure, the torsion angle of C7–C8–C9–O1 is 4.7 (4)°, indicating a near syn-periplanar arrangement between the phenyl ring and the carbonyl group of the acrylate (B77674). nih.govresearchgate.net

Table 2: Selected Torsion Angles for a Related Compound

Atoms Angle (°)
C7–C8–C9–O1 4.7 (4)
C7–C8–C9–O2 175.2 (2)
C8–C9–O2–C10 -178.8 (2)

Molecular Conformation and Geometry

Analysis of the Planarity of the Methylacrylate Moiety and Phenyl Ring

In related structures, the methylacrylate moiety is observed to be essentially planar. nih.govnih.gov For example, in methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, the maximum deviation from planarity for the methylacrylate part is a mere 0.0390 (24) Å. nih.gov The dichlorophenyl ring is also largely planar, although minor deviations of the chlorine atoms from the plane of the ring can occur. nih.gov The relative orientation of these two planar groups is a defining characteristic of the molecule's conformation.

Conformational Analysis around Single and Double Bonds (e.g., Z/E isomerism, extended configurations)

The methylacrylate moiety in related compounds typically adopts an extended trans configuration. nih.govresearchgate.netnih.gov This extended conformation is evident from the torsion angles within the acrylate group. The configuration around the C=C double bond is also a critical aspect of the molecular geometry. The title compound is the (E)-isomer, which is consistent with the extended conformation observed in the crystal structure.

Supramolecular Architecture and Crystal Packing Motifs

Despite a comprehensive search for the crystallographic data of This compound , no specific structural information for this exact compound could be located in the public domain. The investigation included searches of chemical and crystallographic databases, as well as the broader scientific literature.

While detailed crystallographic analyses—including data on intermolecular interactions such as hydrogen bonding, halogen-halogen interactions, and π–π stacking—are available for structurally similar compounds, these analogues possess different substitution patterns on the phenyl ring or modifications to the prop-2-enoate chain. As per the strict requirement to focus solely on this compound, the findings for these related molecules cannot be presented as representative of the target compound's solid-state behavior.

Consequently, the following sections of the requested article, which are contingent on the availability of precise crystallographic data for this compound, cannot be accurately and scientifically generated at this time:

Polymorphism and its Impact on Solid-State Properties

Without the foundational crystallographic data, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be necessary to provide the detailed information requested.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com

For molecules similar to Methyl 3-(2,3-dichlorophenyl)prop-2-enoate, the HOMO is typically localized on the dichlorophenyl ring, while the LUMO is distributed over the acrylate (B77674) portion of the molecule. scienceopen.com This distribution indicates that the initial electronic transitions and charge transfer are likely to occur from the aromatic ring to the electron-withdrawing acrylate group. The HOMO-LUMO energy gap can be used to predict the molecule's behavior in chemical reactions and its potential for applications in materials science. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's electron-accepting ability.
Energy Gap (ΔE) The energy difference between the LUMO and HOMO. A key indicator of chemical reactivity and stability. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into intramolecular and intermolecular bonding and interactions. researchgate.net This method examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgscienceopen.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these as sites for electrophilic interaction. researchgate.net The hydrogen atoms and the regions around the chlorine atoms would likely exhibit positive potential, suggesting their susceptibility to nucleophilic attack. The MEP analysis thus provides a visual guide to the molecule's reactivity patterns. researchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.netdergipark.org.tr Key descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical hardness is a measure of the resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to greater hardness and lower reactivity. nih.gov Conversely, chemical softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. dergipark.org.tr These descriptors are valuable in rationalizing the chemical behavior of molecules and have been successfully applied to understand the structure-activity relationships in various organic compounds. nih.govresearchgate.net

Table 2: Global Reactivity Descriptors

Descriptor Formula Description
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to deformation of the electron cloud. nih.gov
Chemical Softness (S) 1 / η Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Related to the escaping tendency of electrons from a system.
Electrophilicity Index (ω) μ2 / (2η) Measures the propensity of a species to accept electrons. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra. growingscience.comresearchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum. These theoretical spectra can be compared with experimental data to understand the electronic transitions occurring within the molecule. For similar compounds, TD-DFT calculations have been shown to accurately predict the π → π* and n → π* transitions responsible for their UV-Vis absorption bands. nih.gov This analysis is crucial for applications where the interaction of the molecule with light is important.

Based on a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies specifically for the compound This compound are not publicly available. Research covering the requested analyses—such as prediction of electronic and vibrational spectra, molecular dynamics simulations, and Hirshfeld surface analysis—has not been published for this specific molecule.

While computational studies are common for structurally related compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from other molecules. Therefore, it is not possible to generate the requested article with the specified, data-rich subsections at this time.

Based on a comprehensive search, detailed computational and crystallographic studies specifically for this compound, which are necessary to provide a thorough and scientifically accurate analysis of its intermolecular interactions in the crystalline state as per the requested outline, are not available in the public domain.

General principles of computational chemistry and studies on analogous compounds with similar functional groups (such as dichlorophenyl or methyl prop-2-enoate moieties) suggest that the crystalline structure of this compound would be stabilized by a variety of intermolecular interactions. These would likely include:

Halogen bonding: Interactions involving the chlorine atoms, where the electropositive crown of a chlorine atom on one molecule interacts with a nucleophilic region (like an oxygen atom) on an adjacent molecule.

C-H···O hydrogen bonds: Weak hydrogen bonds formed between carbon-hydrogen donors and the carbonyl or methoxy oxygen atoms.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Therefore, the sections on the quantification of intermolecular interactions and the contribution of specific contacts cannot be completed at this time.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactions at the Unsaturated Carbon-Carbon Double Bond

The primary site of reactivity in Methyl 3-(2,3-dichlorophenyl)prop-2-enoate is the activated carbon-carbon double bond. This bond is polarized due to the electron-withdrawing nature of the adjacent methyl ester group, rendering the β-carbon electrophilic and the α-carbon less so.

Electrophilic Addition Reactions

Electrophilic addition to α,β-unsaturated esters like this compound is generally less favorable than with electron-rich alkenes. The electron-withdrawing character of the ester group deactivates the double bond towards electrophilic attack. savemyexams.comlibretexts.orglibretexts.org Reactions with strong electrophiles, such as hydrogen halides (HX), would likely proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the α-carbon to form a more stable carbocation at the β-position, which is stabilized by resonance with the phenyl ring. masterorganicchemistry.com However, the presence of the electron-withdrawing dichlorophenyl group would destabilize this adjacent carbocation, potentially slowing down or inhibiting the reaction.

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond makes this compound a prime candidate for nucleophilic addition reactions, specifically Michael or 1,4-conjugate addition. youtube.comlibretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. This is a widely utilized reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Plausible Nucleophilic Addition Reactions

Nucleophile Potential Product Reaction Type
Grignard Reagents (R-MgX) Methyl 3-alkyl-3-(2,3-dichlorophenyl)propanoate 1,4-Conjugate Addition
Organocuprates (R₂CuLi) Methyl 3-alkyl-3-(2,3-dichlorophenyl)propanoate 1,4-Conjugate Addition
Amines (R₂NH) Methyl 3-(dialkylamino)-3-(2,3-dichlorophenyl)propanoate 1,4-Conjugate Addition
Thiolates (RS⁻) Methyl 3-(alkylthio)-3-(2,3-dichlorophenyl)propanoate 1,4-Conjugate Addition

The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct. The 2,3-dichloro substitution on the phenyl ring is expected to enhance the electrophilicity of the β-carbon, thereby facilitating these reactions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

This compound, as an electron-deficient alkene, is an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. uchicago.edumdpi.com

The Diels-Alder reaction , a [4+2] cycloaddition, would involve the reaction of the compound with a conjugated diene to form a six-membered ring. rsc.orgresearchgate.netnih.govmdpi.comgoogle.com The regioselectivity of this reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.combeilstein-journals.org In a reaction with an unsymmetrical diene, the major product is typically the one where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon (the β-carbon) of the dienophile.

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (such as an azide, nitrile oxide, or nitrone) with the double bond of this compound to form a five-membered heterocyclic ring. wikipedia.orgsciforum.netkoreascience.krnih.govnih.gov These reactions are highly valuable for the synthesis of a variety of heterocyclic compounds.

The mechanism of cycloaddition reactions can be either concerted, where all bonds are formed in a single transition state, or stepwise, involving the formation of an intermediate. nih.govnih.gov For many Diels-Alder and 1,3-dipolar cycloadditions, a concerted mechanism is generally accepted. However, for highly polarized reactants, a stepwise mechanism involving a zwitterionic or diradical intermediate can become competitive or even dominant. nih.govmdpi.commdpi.com The presence of the electron-withdrawing dichlorophenyl and ester groups in this compound could polarize the double bond sufficiently to favor a stepwise pathway in certain cycloadditions, particularly with very electron-rich reaction partners.

The regioselectivity in these cycloadditions is a critical aspect, determining which constitutional isomer is formed. beilstein-journals.orgmdpi.com In 1,3-dipolar cycloadditions, the regiochemical outcome is often predicted by considering the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. The reaction will favor the orientation that leads to the smaller HOMO-LUMO energy gap and stronger orbital overlap.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. mdpi.combg.ac.rsnih.gov In Diels-Alder reactions, the "endo rule" often correctly predicts the major product, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state. In 1,3-dipolar cycloadditions, the stereochemical outcome is also influenced by steric and electronic interactions in the transition state.

The potential for zwitterionic intermediates is a key consideration in understanding the mechanisms of these cycloaddition reactions. nih.govmdpi.commdpi.comsemanticscholar.orgrsc.org A zwitterionic intermediate is more likely to be involved when there is a significant electronic mismatch between the reacting partners. For instance, in a [3+2] cycloaddition with a highly nucleophilic 1,3-dipole, a stepwise mechanism could be initiated by the attack of the nucleophilic terminus of the dipole on the electrophilic β-carbon of this compound, forming a zwitterionic intermediate. The stability of this intermediate would be influenced by the solvent polarity and the ability of the substituents to stabilize the charges. While direct evidence for zwitterionic intermediates in reactions involving this specific compound is lacking, their potential role should be considered in mechanistic proposals.

Transformations Involving the Ester Group

The ester group in this compound is a primary site for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the properties of the molecule and synthesizing a range of derivatives.

Hydrolysis to Carboxylic Acids

The hydrolysis of this compound to its corresponding carboxylic acid, 3-(2,3-dichlorophenyl)prop-2-enoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally more efficient than acid-catalyzed hydrolysis because the carboxylate salt formed is not reactive towards the alcohol by-product. Subsequent acidification is required to obtain the free carboxylic acid.

The rate of hydrolysis can be influenced by steric and electronic factors. The presence of the dichlorophenyl group may have a modest electronic effect on the reactivity of the ester group.

Reaction Reagents and Conditions Products
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HCl, heat3-(2,3-dichlorophenyl)prop-2-enoic acid, Methanol (B129727)
Base-Catalyzed HydrolysisAqueous NaOH or KOH, heatSodium 3-(2,3-dichlorophenyl)prop-2-enoate, Methanol

Transesterification and Amidation Reactions

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org For instance, reacting this compound with ethanol (B145695) would yield Ethyl 3-(2,3-dichlorophenyl)prop-2-enoate. The reaction equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol by-product. wikipedia.orgresearchgate.net

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis or transesterification and may require higher temperatures. The direct amidation of esters with amines is a desirable approach for the formation of amide bonds. nih.gov For example, the reaction of this compound with propylamine (B44156) would yield N-propyl-3-(2,3-dichlorophenyl)acrylamide. The reactivity in amidation reactions can be influenced by the nucleophilicity of the amine.

Reaction Reactant Catalyst Product
TransesterificationEthanolAcid or BaseEthyl 3-(2,3-dichlorophenyl)prop-2-enoate
AmidationPropylamineNone (heat)N-propyl-3-(2,3-dichlorophenyl)acrylamide

Reactions of the Dichlorophenyl Moiety

The 2,3-dichlorophenyl group of the molecule is an aromatic ring that can participate in reactions characteristic of aryl halides and substituted benzenes.

Aromatic Substitution Reactions (e.g., Electrophilic Aromatic Substitution)

The dichlorophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms and the propenoate substituent. libretexts.org The chlorine atoms are ortho, para-directing, while the deactivating propenoate group is a meta-director. The directing effects of these substituents will influence the position of any incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the ring. The precise location of substitution (positions 4, 5, or 6) would be determined by the combined directing effects of the existing substituents and steric hindrance.

Reaction Reagents Potential Major Products
NitrationHNO₃, H₂SO₄Methyl 3-(2,3-dichloro-x-nitrophenyl)prop-2-enoate
BrominationBr₂, FeBr₃Methyl 3-(x-bromo-2,3-dichlorophenyl)prop-2-enoate

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the phenyl ring serve as leaving groups in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. unistra.fr Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings could be employed to further functionalize the aromatic ring.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgrsc.org This would result in the replacement of one of the chlorine atoms with the organic group from the boron reagent. The relative reactivity of the chlorine atoms at the 2- and 3-positions would depend on the specific reaction conditions and the steric and electronic environment of each position.

Heck Reaction: In a Heck reaction, the aryl chloride can be coupled with an alkene in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org For example, reacting this compound with an alkene like styrene (B11656) could lead to the formation of a stilbene (B7821643) derivative, with one of the chlorine atoms being replaced. acs.org

The choice of palladium catalyst, ligands, base, and solvent is crucial for the success and selectivity of these cross-coupling reactions. ugent.bemdpi.com

Reaction Coupling Partner Catalyst System Potential Product
Suzuki-MiyauraPhenylboronic acidPd catalyst, baseMethyl 3-(3-chloro-2-phenylphenyl)prop-2-enoate or Methyl 3-(2-chloro-3-phenylphenyl)prop-2-enoate
HeckStyrenePd catalyst, baseMethyl 3-(3-chloro-2-styrylphenyl)prop-2-enoate or Methyl 3-(2-chloro-3-styrylphenyl)prop-2-enoate

Mechanistic Investigations through Experimental and Computational Approaches

Understanding the detailed mechanisms of the reactions involving this compound can be achieved through a combination of experimental and computational methods.

Experimental Approaches: Kinetic studies can provide valuable information about the rate-determining steps and the influence of various parameters on the reaction rates of hydrolysis, transesterification, and other transformations. researchgate.netacs.org The isolation and characterization of reaction intermediates can also offer insights into the reaction pathway. Spectroscopic techniques such as NMR and mass spectrometry are essential tools for identifying products and any stable intermediates.

Computational Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways. eurjchem.com These computational studies can provide detailed information about the structures and energies of reactants, transition states, and products. mdpi.com By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. Such studies can also elucidate the electronic effects of the substituents on the reactivity of the molecule. mdpi.com

Kinetic Studies and Reaction Rate Determination

Specific kinetic data, including reaction rate constants for transformations involving this compound, are not extensively documented. To understand its potential reactivity, we can draw parallels with kinetic studies performed on analogous compounds.

For instance, the hydrolysis of esters is a well-studied reaction. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic effects of substituents. The presence of the electron-withdrawing chloro-substituents on the phenyl ring in this compound would likely influence the rate of both acid- and base-catalyzed hydrolysis compared to unsubstituted methyl cinnamate. Generally, electron-withdrawing groups can facilitate nucleophilic attack on the carbonyl carbon, potentially increasing the rate of alkaline hydrolysis.

Addition reactions to the activated double bond, such as Michael additions, are also characteristic of this class of compounds. The rate of such reactions would depend on the nature of the nucleophile and the reaction conditions. Kinetic studies on the Michael addition of thiols to various α,β-unsaturated carbonyl compounds have shown a strong dependence on the structure of the acceptor and the pKa of the thiol. While no specific rate constants for the target molecule are available, it is expected to readily undergo such additions.

Table 1: Representative Reaction Types and Influencing Factors for this compound

Reaction TypeKey Functional GroupInfluencing FactorsExpected Outcome
HydrolysisMethyl EsterpH, Temperature, Substituent Effects3-(2,3-dichlorophenyl)prop-2-enoic acid and Methanol
Michael AdditionAlkeneNucleophile Strength, Solvent, Catalyst1,4-adduct
Electrophilic AdditionAlkeneElectrophile, SolventHalogenated or hydrated product
HydrogenationAlkeneCatalyst (e.g., Pd/C), H2 pressureMethyl 3-(2,3-dichlorophenyl)propanoate

Computational Transition State Analysis and Potential Energy Surfaces

Detailed computational studies focusing on the transition states and potential energy surfaces for reactions of this compound are not specifically available. However, computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level.

For a given reaction, the potential energy surface maps the energy of the system as a function of the geometric coordinates of the atoms. Minima on this surface represent stable reactants, products, and intermediates, while saddle points correspond to transition states. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of stationary points on the potential energy surface. For a reaction such as the hydrolysis of this compound, computational analysis could elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown. Similarly, for an addition reaction to the double bond, the transition state for the nucleophilic attack could be modeled to understand the factors influencing the reaction rate and stereoselectivity.

Such analyses for related substituted cinnamates have provided insights into their photophysical and photochemical properties, including non-radiative decay pathways from excited states. These studies often involve mapping complex potential energy surfaces to understand the flow of energy within the molecule after light absorption. While not directly related to thermal reactivity, they demonstrate the utility of computational methods in understanding the behavior of this class of compounds.

Identification of Intermediates and Reaction Pathways

The identification of reaction intermediates is crucial for elucidating a reaction mechanism. For this compound, different reactions would proceed through distinct intermediates.

In ester hydrolysis , a tetrahedral intermediate is formed when a nucleophile (water in acid-catalyzed hydrolysis, hydroxide ion in base-catalyzed hydrolysis) attacks the carbonyl carbon of the ester. This intermediate is typically short-lived and breaks down to form the carboxylic acid and alcohol.

In electrophilic addition reactions to the alkene, a carbocation intermediate is often formed. The stability of this carbocation would be influenced by the dichlorophenyl group. The subsequent attack of a nucleophile on the carbocation leads to the final product.

Michael addition reactions proceed through the formation of an enolate intermediate. The nucleophile adds to the β-carbon of the α,β-unsaturated system, and the resulting negative charge is delocalized onto the carbonyl oxygen. Protonation of this enolate intermediate yields the final 1,4-addition product.

While direct experimental evidence for these intermediates in reactions of this compound is not available in the literature, their formation is well-established for the reactions of analogous α,β-unsaturated esters. Spectroscopic techniques such as NMR and mass spectrometry are powerful tools for the detection and characterization of such transient species.

Exploration of Advanced Applications and Contributions to Materials Science

Methyl 3-(2,3-dichlorophenyl)prop-2-enoate as a Versatile Synthetic Intermediate

The chemical framework of this compound is characterized by several reactive sites: the electrophilic double bond, the ester functional group, and the dichlorophenyl ring. This multifunctionality allows it to be a valuable starting point for the synthesis of a wide array of more complex organic structures. Cinnamic acid derivatives are widely recognized as versatile intermediates for producing fine chemicals, pharmaceuticals, and fragrances. ajol.info

This compound is an exemplary building block in organic synthesis due to the strategic placement of its functional groups. The α,β-unsaturated ester moiety is a classic Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This allows for the introduction of new substituents at the β-position, effectively extending the carbon chain and building molecular complexity.

Furthermore, the double bond can participate in various cycloaddition reactions. For instance, in Diels-Alder reactions, it can act as a dienophile, reacting with dienes to form substituted cyclohexene (B86901) rings, which are core structures in many natural products and pharmaceutical agents. The ester group itself can be hydrolyzed to the corresponding carboxylic acid or reduced to an allylic alcohol, providing further pathways for derivatization and the construction of intricate molecular frameworks.

Table 1: Potential Reactions for Complex Molecule Synthesis

Reaction TypeReactantResulting Functionality/StructureSignificance
Michael AdditionNucleophiles (e.g., organocuprates, enamines)β-Substituted propanoate esterCarbon-carbon bond formation, chain extension.
Diels-Alder Cycloaddition1,3-DienesSubstituted cyclohexene ringFormation of complex cyclic systems.
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide (glycidic ester)Intermediate for diols, amino alcohols.
HydrolysisAcid/Base3-(2,3-dichlorophenyl)prop-2-enoic acidPrecursor for amides and other acid derivatives. nih.gov

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of bioactive molecules. The 1,3-dielectrophilic nature of the α,β-unsaturated ester system in this compound makes it an ideal precursor for constructing various heterocyclic rings.

By reacting with binucleophilic reagents, a range of five- and six-membered heterocycles can be readily synthesized. For example:

Pyrazolines: Reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoline rings, which are known to possess a wide spectrum of biological activities.

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) can yield dihydropyrimidinones or their thio-analogues, key components in many pharmaceuticals.

Aziridines: The double bond can be subjected to aziridination reactions, creating strained three-membered nitrogen-containing heterocycles. researchgate.net These aziridines are highly valued synthetic intermediates, capable of undergoing ring-opening reactions to produce 1,2-amino-functionalized products. researchgate.net

The presence of the dichlorophenyl group can influence the electronic properties and reactivity of the molecule, potentially enhancing the efficiency of these cyclization reactions and imparting specific biological or physical characteristics to the final heterocyclic product.

Contributions to Polymer Chemistry and Functional Materials

In materials science, the focus shifts from the specific reactions of a single molecule to the collective properties that emerge when molecules are assembled into larger structures. This compound is a promising candidate for the development of advanced polymers and functional materials due to its polymerizable acrylate (B77674) group and the property-enhancing dichlorophenyl substituent.

The methyl prop-2-enoate (acrylate) functionality is one of the most versatile groups for polymerization. The carbon-carbon double bond is activated by the adjacent electron-withdrawing ester group, making it susceptible to chain-growth polymerization through both radical and anionic mechanisms.

Radical Polymerization: Initiated by thermal or photochemical decomposition of a radical initiator, this method could be used to produce poly(this compound). The steric bulk of the dichlorophenyl group might influence the polymerization kinetics and the stereochemistry of the resulting polymer chain.

Anionic Polymerization: This technique, often initiated by organometallic compounds like n-butyllithium, can provide excellent control over molecular weight and dispersity, leading to well-defined polymer architectures.

The ability to polymerize this monomer opens the door to creating materials where the specific properties of the 2,3-dichlorophenyl group are systematically incorporated into a macromolecular structure.

The incorporation of the 2,3-dichlorophenyl moiety into a polymer backbone is expected to bestow a range of desirable properties. Halogenated aromatic groups are known to influence several key material characteristics.

Table 2: Predicted Properties of Poly(this compound)

PropertyOriginating Structural FeaturePotential Application
Flame RetardancyHigh chlorine contentFire-resistant coatings, engineering plastics.
High Refractive IndexAromatic ring and heavy chlorine atomsOptical lenses, anti-reflective coatings, advanced optical devices.
Increased Glass Transition Temperature (Tg)Bulky, rigid dichlorophenyl side groupHigh-performance thermoplastics stable at elevated temperatures.
Chemical ResistanceStable C-Cl and aromatic bondsDurable coatings and materials for harsh environments.

These properties make the resulting polymer a candidate for specialty applications where standard polymers like polystyrene or poly(methyl methacrylate) may not meet the required performance standards.

The rigid, polarizable structure of this compound suggests its potential utility in the fields of optoelectronics and liquid crystals. Molecules containing dichlorophenyl groups have been investigated as components of liquid crystal mixtures. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Probes and Tools

While specific and extensive Structure-Activity Relationship (SAR) studies on this compound as a chemical probe are not widely documented in publicly available literature, the principles of SAR can be applied to understand how its structural features may influence its activity and to guide the design of analogs for specific applications.

The design of analogs of this compound can be approached by systematically modifying its core structure to fine-tune its chemical and physical properties. The dichlorophenyl ring, the acrylate system, and the methyl ester group all serve as points for modification to modulate interactions with biological or chemical systems.

Key structural features of dichlorophenyl propenoates that can be altered include the position and nature of substituents on the phenyl ring. The electronic properties of the molecule are significantly influenced by the substitution pattern on the phenyl ring. The chlorine atoms in the 2 and 3 positions of this compound create a specific electron-withdrawing effect and steric profile. Analogs with different substitution patterns (e.g., 2,4-dichloro, 3,4-dichloro) or different halogen atoms (e.g., fluorine, bromine) would exhibit altered electronic distributions and geometries, which in turn would affect their intermolecular interactions.

For instance, detailed crystallographic studies on related compounds, such as Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, provide valuable insights into the conformational preferences and non-covalent interactions of such molecules. In this analog, the methylacrylate moiety is essentially planar, and the dihedral angle between the benzene (B151609) ring and the methylacrylate plane is a critical parameter. nih.govresearchgate.net The crystal packing of this related compound is characterized by C—H⋯O hydrogen bonding and halogen–halogen interactions. nih.govresearchgate.net These structural details are crucial for designing new analogs with tailored properties for specific applications, such as chemical probes designed to fit into particular binding pockets.

The acrylate moiety itself is a key feature, as the conjugated system plays a significant role in the molecule's reactivity and electronic properties. Modifications to this part of the molecule, such as the introduction of different substituents on the double bond, could be used to alter its Michael acceptor reactivity and its interaction with nucleophiles.

Table 1: Potential Modifications for Analog Design

Molecular ScaffoldModification SitePotential SubstituentsAnticipated Effect on Properties
Phenyl RingChlorine Positions2,4-dichloro; 3,4-dichloro; 3,5-dichloroAltered electronic distribution, dipole moment, and steric hindrance
Phenyl RingHalogen Substituents-F, -Br, -IModified lipophilicity, polarizability, and halogen bonding capability
Phenyl RingOther Substituents-CH3, -OCH3, -NO2Introduction of electron-donating or -withdrawing groups to tune reactivity
Acrylate Backboneα-position-CN, -NO2Enhanced electrophilicity
Acrylate Backboneβ-positionAlkyl or aryl groupsSteric hindrance and altered electronic properties
Ester GroupMethyl GroupEthyl, propyl, etc.Modified solubility and steric bulk

While direct applications of this compound as a ligand in organometallic catalysis are not prominently reported, its structural motifs suggest potential utility in this field. The π-system of the acrylate and the phenyl ring, along with the lone pairs on the oxygen and chlorine atoms, could theoretically coordinate with a metal center.

The design of ligands for organometallic catalysts often focuses on tuning the electronic and steric environment of the metal center to control catalytic activity and selectivity. The dichlorophenyl group in this compound provides a sterically bulky and electron-withdrawing framework. These characteristics could be advantageous in certain catalytic applications where fine-tuning of the ligand's electronic properties is crucial for catalyst performance.

For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the phosphine (B1218219) or N-heterocyclic carbene ligands is critical. A ligand incorporating the dichlorophenyl propenoate structure could potentially modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle. The steric bulk of the dichlorophenyl group could also play a role in controlling the selectivity of the reaction.

Further research would be necessary to synthesize and evaluate organometallic complexes featuring this compound or its derivatives as ligands to explore their catalytic potential.

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit NLO properties.

The structure of this compound, which contains a substituted phenyl ring conjugated to a polarizable acrylate system, suggests that it could be a candidate for NLO applications. The presence of the electron-withdrawing dichlorophenyl group and the electron-accepting acrylate moiety can create a degree of intramolecular charge transfer, which is a key requirement for second-order NLO activity.

Theoretical and experimental studies on related chalcone (B49325) derivatives, which share the propenone backbone, have demonstrated their potential as NLO materials. For instance, the characterization of compounds like (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has involved the use of density functional theory (DFT) to analyze their spectroscopic data and predict their NLO properties. bohrium.comresearchgate.net These studies often calculate parameters such as dipole moment, polarizability, and first hyperpolarizability to assess the NLO potential of a molecule. researchgate.net

The investigation into the NLO properties of this compound would likely involve both computational and experimental approaches. DFT calculations could be employed to predict its hyperpolarizability, while experimental techniques such as the Kurtz-Perry powder method could be used to measure its second-harmonic generation (SHG) efficiency. The results of such studies would determine its suitability for use in NLO devices.

Table 2: Comparison of Structural Features Relevant to NLO Properties

Compound ClassKey Structural FeaturesPotential for NLO Activity
This compound Dichlorophenyl group (electron-withdrawing), acrylate system (π-conjugation), ester group (polar)Potential for second-order NLO effects due to intramolecular charge transfer.
ChalconesTwo aromatic rings linked by a propenone backboneMany derivatives exhibit significant NLO properties, often enhanced by donor-acceptor substitution patterns. bohrium.comresearchgate.net
Pyrimidine (B1678525) Derivativesπ-deficient and electron-withdrawing pyrimidine coreCan be used to create push-pull molecules with potential for NLO applications. nih.gov

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